N-(tetrahydro-2-furanylmethyl)-2-naphthamide
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Overview
Description
N-(tetrahydro-2-furanylmethyl)-2-naphthamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a naphthamide core linked to a tetrahydro-2-furanylmethyl group, which imparts distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(tetrahydro-2-furanylmethyl)-2-naphthamide typically involves the reaction of 2-naphthoic acid with tetrahydro-2-furanylmethylamine under specific conditions. The reaction is often carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N-(tetrahydro-2-furanylmethyl)-2-naphthamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the naphthamide core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of naphthoquinone derivatives.
Reduction: Formation of reduced naphthamide derivatives.
Substitution: Formation of substituted naphthamide derivatives.
Scientific Research Applications
N-(tetrahydro-2-furanylmethyl)-2-naphthamide has been explored for various scientific research applications:
Mechanism of Action
The mechanism of action of N-(tetrahydro-2-furanylmethyl)-2-naphthamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-(tetrahydro-2-furanylmethyl)benzamide
- N-(tetrahydro-2-furanylmethyl)-1-octanamine
- N-(tetrahydro-2-furanylmethyl)-2-furamide
Uniqueness
N-(tetrahydro-2-furanylmethyl)-2-naphthamide stands out due to its unique naphthamide core, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C16H17NO2 |
---|---|
Molecular Weight |
255.31g/mol |
IUPAC Name |
N-(oxolan-2-ylmethyl)naphthalene-2-carboxamide |
InChI |
InChI=1S/C16H17NO2/c18-16(17-11-15-6-3-9-19-15)14-8-7-12-4-1-2-5-13(12)10-14/h1-2,4-5,7-8,10,15H,3,6,9,11H2,(H,17,18) |
InChI Key |
LDDSVOVKZRUNRQ-UHFFFAOYSA-N |
SMILES |
C1CC(OC1)CNC(=O)C2=CC3=CC=CC=C3C=C2 |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
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